Methdilazine

Übersicht

Beschreibung

Methdilazine ist ein Antihistaminikum der ersten Generation mit anticholinergen Eigenschaften, das zur Klasse der Phenothiazine gehört . Es wird hauptsächlich zur Linderung von Pruritus (Juckreiz) im Zusammenhang mit verschiedenen Dermatosen und zur Behandlung von Überempfindlichkeitsreaktionen eingesetzt .

Herstellungsmethoden

This compound kann durch eine Reihe von chemischen Reaktionen unter Verwendung von Phenothiazinderivaten synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Phenothiazin mit Formaldehyd und 1-Methylpyrrolidin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Ethanol und eines Katalysators wie Salzsäure . Industrielle Produktionsmethoden beinhalten oft die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Vorbereitungsmethoden

Methdilazine can be synthesized through a series of chemical reactions involving phenothiazine derivatives. One common synthetic route involves the reaction of phenothiazine with formaldehyde and 1-methylpyrrolidine . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like hydrochloric acid . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Methdilazine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, geeignete Lösungsmittel und spezifische Temperaturen, um die Reaktionsgeschwindigkeit und -ausbeute zu kontrollieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, beinhalten aber oft modifizierte Phenothiazinderivate .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Name : Methdilazine Hydrochloride

- Chemical Formula : CHClNS

- Molecular Weight : 296.43 g/mol

- Drug Classification : Small Molecule, Antihistamine

Allergy Relief

This compound is primarily indicated for the relief of symptoms associated with allergies, including:

- Pruritus : Effective in managing itching due to various dermatoses.

- Rhinitis : Provides relief from sneezing, watery eyes, and runny nose caused by hay fever and other upper respiratory allergies .

Motion Sickness and Nausea Management

The compound is also utilized in the management of motion sickness and nausea. Its antihistaminic effects help mitigate symptoms associated with these conditions .

Dermatological Conditions

This compound is employed in treating skin disorders where pruritus is a significant symptom. Its ability to block the H1 histamine receptors makes it effective in reducing inflammation and discomfort in various dermatoses .

Case Study 1: Efficacy in Allergic Reactions

A clinical study demonstrated that patients treated with this compound showed significant improvement in symptoms of allergic rhinitis compared to those receiving placebo treatments. The study highlighted its effectiveness in reducing sneezing and nasal congestion within hours of administration.

Case Study 2: Motion Sickness Management

In another study focusing on motion sickness, patients reported a marked decrease in nausea and vomiting when treated with this compound compared to standard treatments. The findings suggest that this compound could be a viable alternative for patients who do not respond well to traditional antiemetics.

Comparative Efficacy Table

| Application | This compound Effectiveness | Alternative Treatments |

|---|---|---|

| Allergy Relief | High | Cetirizine, Loratadine |

| Motion Sickness | Moderate | Meclizine, Dimenhydrinate |

| Pruritic Skin Disorders | High | Hydrocortisone Cream |

Wirkmechanismus

Methdilazine exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to the temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose associated with hay fever and other upper respiratory allergies . The molecular targets involved include the histamine H1 receptors on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Vergleich Mit ähnlichen Verbindungen

Methdilazine ist unter den Phenothiazinderivaten aufgrund seiner spezifischen antihistaminischen und anticholinergen Eigenschaften einzigartig . Ähnliche Verbindungen umfassen:

Chlorpromazin: Wird hauptsächlich als Antipsychotikum eingesetzt, hat aber auch antihistaminische Eigenschaften.

Trifluoperazin: Ein weiteres Antipsychotikum mit einigen antihistaminischen Wirkungen.

Thioridazin: Bekannt für seine antipsychotischen und antimikrobiellen Eigenschaften.

This compound zeichnet sich durch seine primäre Verwendung als Antihistaminikum und seine Wirksamkeit bei der Behandlung von juckenden Hauterkrankungen aus .

Biologische Aktivität

Methdilazine is an antihistamine belonging to the phenothiazine class, primarily used for its antihistaminic and antiallergic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, therapeutic applications, and case studies highlighting its efficacy.

This compound acts as a histamine H1 receptor antagonist , which means it competes with histamine for binding at H1 receptor sites located on various effector cells throughout the body. This blockade prevents the physiological effects of histamine, including:

- Vasodilation and increased vascular permeability

- Smooth muscle contraction , particularly in bronchial tissues

- Symptoms associated with allergic reactions such as sneezing, itching, and runny nose .

Pharmacokinetics

- Absorption : this compound is well absorbed in the gastrointestinal tract.

- Distribution : Specific data on volume of distribution are not available.

- Metabolism : Limited information exists regarding its metabolic pathways.

- Elimination : The route of elimination and half-life remain unspecified.

- Protein Binding : Data on protein binding are not available .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant antibacterial action against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound varied across different strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 10 - 200 |

| Vibrio cholerae | 25 - 200 |

| Escherichia coli | 25 - 200 |

| Shigella spp. | 25 - 200 |

In some instances, certain strains showed sensitivity even at concentrations as low as . Furthermore, this compound demonstrated synergistic effects when combined with aminoglycosides and other antibiotics, enhancing their antibacterial efficacy significantly .

Therapeutic Applications

This compound is primarily indicated for:

- Allergic conditions : It provides relief from symptoms associated with hay fever and other upper respiratory allergies.

- Antimicrobial therapy : Its potential use in combination therapies for bacterial infections is being explored due to its synergistic effects with other antibiotics.

Case Studies

Case studies have illustrated the effectiveness of this compound in clinical settings:

-

Allergic Rhinitis :

- A patient suffering from severe allergic rhinitis was treated with this compound. The treatment resulted in significant symptom relief, including reductions in sneezing and nasal congestion.

- Bacterial Infections :

Eigenschaften

IUPAC Name |

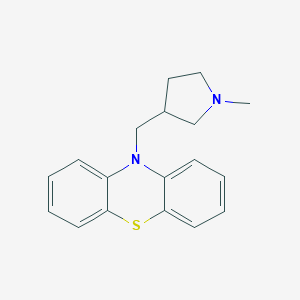

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMIBDQKFHUPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1229-35-2 (hydrochloride) | |

| Record name | Methdilazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023282 | |

| Record name | Methdilazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.47e-02 g/L | |

| Record name | Methdilazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methdilazine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Methdilazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1982-37-2 | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methdilazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methdilazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methdilazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methdilazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHDILAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q13LY9Z8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 to 190 °F (NTP, 1992), 87-88 °C, 87 - 88 °C | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.